3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one
Description
3-Ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1114597-74-8) is a thienopyrimidinone derivative with the molecular formula C₈H₁₀N₄OS and a molecular weight of 210.26 g/mol . Key computed properties include:
- XLogP3: 0.3 (indicating moderate lipophilicity)
- Hydrogen Bond Donor/Acceptor Count: 2 and 4, respectively
- Topological Polar Surface Area (TPSA): 99 Ų .
The compound features a hydrazine group at position 2 and an ethyl substituent at position 3 of the fused thieno[3,2-d]pyrimidin-4(3H)-one scaffold.
Properties
IUPAC Name |
3-ethyl-2-hydrazinylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-2-12-7(13)6-5(3-4-14-6)10-8(12)11-9/h3-4H,2,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFAINHDJCGSHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Thieno[3,2-d]pyrimidin-4(3H)-one Core
The core heterocyclic system is often synthesized via condensation reactions involving ethyl 4-methyl-2-amino-5-acetylthiophene-3-carboxylate or related thiophene derivatives with reagents such as carbon disulfide and sodium hydroxide, followed by cyclization steps to form the fused thieno[3,2-d]pyrimidinone ring system.
Example reaction conditions include stirring at low temperatures (5-10°C) during methylation steps with dimethyl sulfate, followed by refluxing with hydrazine hydrate to complete ring closure and functionalization.
Introduction of the Hydrazino Group at the 2-Position
The key step involves refluxing the thieno[3,2-d]pyrimidin-4(3H)-one intermediate with hydrazine hydrate in ethanol, typically for 6-8 hours. This step replaces a mercapto or methylthiocarbonothioyl group at the 2-position with a hydrazino (-NHNH2) group, yielding the target 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one compound.
The reaction progress is monitored by the cessation of methyl mercaptan evolution (if applicable) and confirmed by thin-layer chromatography (TLC) and spectral analysis.
Purification and Recrystallization
- The crude product is filtered, dried, and recrystallized from suitable solvents such as ethanol, acetone, or mixtures thereof to obtain pure crystals with defined melting points and spectral properties.
Detailed Reaction Conditions and Yields
Spectroscopic and Analytical Data Supporting Preparation
Infrared Spectroscopy (IR) confirms the presence of NH and C=O groups typically observed at 3300-3400 cm⁻¹ and 1650-1700 cm⁻¹ respectively, indicating successful hydrazino substitution and ring formation.
Nuclear Magnetic Resonance (NMR) spectra show characteristic signals for NH2 protons (broad singlets around δ 3.5-5.0 ppm) and ethyl substituents (triplets and quartets for CH2 and CH3 groups), confirming the structure.
Melting points of purified products typically range between 140-150°C, consistent with literature values for similar thieno[3,2-d]pyrimidin-4(3H)-one derivatives.
Summary Table of Key Preparation Steps
| Compound/Intermediate | Reagents/Conditions | Key Transformation | Yield (%) | Notes |
|---|---|---|---|---|
| Ethyl 4-methyl-2-amino-5-acetylthiophene-3-carboxylate | CS2, NaOH, stirring | Formation of thiophene intermediate | — | Precursor for ring formation |
| Methylated thiophene intermediate | Dimethyl sulfate, 5-10°C, 2 h | Methylation | — | Low temperature to control reaction |
| Thieno[3,2-d]pyrimidin-4(3H)-one intermediate | Hydrazine hydrate, ethanol, reflux 6-8 h | Hydrazino substitution at 2-position | 70-80% | Key step for target compound |
| Crude hydrazinothieno[3,2-d]pyrimidinone | Recrystallization (ethanol/acetone) | Purification | — | Final product isolation |
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include azo derivatives, hydrazine derivatives, and substituted thienopyrimidines, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit the synthesis of essential biomolecules in Mycobacterium tuberculosis, leading to the disruption of cellular processes and ultimately cell death . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical profiles of thienopyrimidinones are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of structurally related compounds:
Key Observations :
Physicochemical Properties
- In contrast, mercapto or alkyl-substituted analogs (e.g., 2-methylpropenyl in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
- Stability : Hydrazine-containing compounds may undergo oxidative degradation, whereas dihydro derivatives () with saturated rings show improved metabolic stability .
Biological Activity
3-Ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one is a compound with significant potential in medicinal chemistry and biological research. Its molecular formula is CHNOS, and it has a molecular weight of 210.26 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have indicated that 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one exhibits notable anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cells
In a study published in Cancer Research, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. The compound was found to activate caspase pathways, leading to apoptosis in these cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 3-Ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values observed for various bacterial strains, indicating that the compound possesses significant antibacterial activity .
The mechanisms through which 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of certain kinases involved in cell signaling pathways related to cancer progression.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
- Alteration of Gene Expression : The compound modulates the expression of genes associated with cell cycle regulation and apoptosis.
Safety and Toxicity
While promising, it is essential to evaluate the safety profile of 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one. Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant toxic effects on normal human cells. However, further studies are required to establish its safety for clinical use.
Q & A
Q. How are in vivo pharmacokinetic properties predicted for lead compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
